3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with difluorophenyl and pyridinyl-oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the oxadiazole ring.
Attachment of the difluorophenyl group: This can be done via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the benzamide core: The final step involves the amidation reaction where the difluorophenyl group is coupled with an amine derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring and the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: A simpler analog lacking the pyridinyl-oxadiazole moiety.
N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide: Similar structure but without the difluoro substitution.
Uniqueness
3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide is unique due to the combination of its difluorophenyl and pyridinyl-oxadiazole moieties, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold in drug design and materials science.
Properties
IUPAC Name |
3,4-difluoro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2/c22-16-6-5-15(11-17(16)23)21(28)25-18-4-2-1-3-14(18)12-19-26-20(27-29-19)13-7-9-24-10-8-13/h1-11H,12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPGHNXASYGBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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